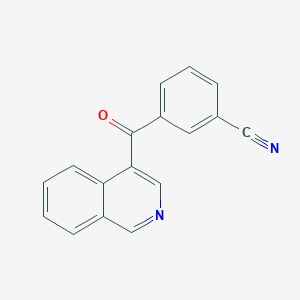

4-(3-Cyanobenzoyl)isoquinoline

Overview

Description

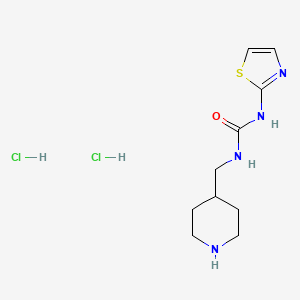

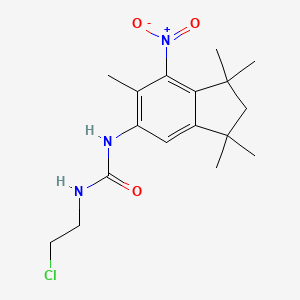

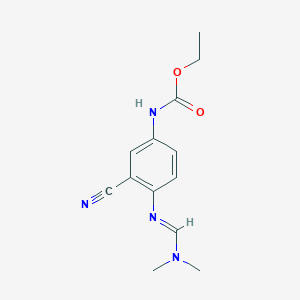

4-(3-Cyanobenzoyl)isoquinoline is a chemical compound with the molecular formula C17H10N2O . It is used for pharmaceutical testing.

Synthesis Analysis

The synthesis of 4-(3-Cyanobenzoyl)isoquinoline and similar compounds has been reported in the literature. For instance, new cyano-substituted derivatives with pyrrolo [1,2- a ]quinoline and pyrrolo [2,1- a ]isoquinoline scaffolds were synthesized by the [3 + 2] cycloaddition of (iso)quinolinium ylides to fumaronitrile .

Molecular Structure Analysis

The molecular structure of 4-(3-Cyanobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight of this compound is 258.27 g/mol .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

BF3-Promoted Synthesis

The synthesis of diarylhexahydrobenzo[f]isoquinoline involves treatment with boron trifluoride etherate, highlighting a novel rearrangement reaction catalyzed by boron trifluoride etherate (Chang et al., 2010).

Iodine-Catalyzed Aza-Prins Cyclization

This process synthesizes hexahydrobenzo[f]isoquinolines under metal-free conditions, discovering compounds with moderate antitumor activities (Figueiredo et al., 2013).

Isobenzofuran-Nitrile Diels-Alder Reactions

A novel synthesis of isoquinolines through this reaction involves formation of an isobenzofuran followed by an intramolecular Diels-Alder reaction with the nitrile (Ghorai, Jiang, & Herndon, 2003).

Photophysical Properties and Applications

- Dual Fluorescence Emission: The isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2 H )-one exhibits dual fluorescence emission, making it a candidate for sensors and optoelectronic applications (Craig et al., 2009).

Synthesis of Isoquinoline Derivatives

Intramolecular Electrophilic Cyclization

An original approach to isoquinolines is reported, based on the installation of a benzene nucleus on a preformed heterocyclic ring (Tsai et al., 2004).

Metalation vs Nucleophilic Addition

This study describes a sequential carbophilic addition of organolithium reagents and N-acyliminium ion cyclization to synthesize isoquinolones (Collado et al., 1997).

Antitumor Activity

Chromophore-modified Bis-naphthalimides

The bis-dibenz[de,h]isoquinoline-1,3-diones, new series of antitumor agents, showed significant cytotoxicity against several tumor cell lines (Braña et al., 1997).

Antitumor Activity of 5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines

Several compounds in this series exhibited good cytotoxicity against tumor cell lines, with one compound showing promising results in clinical trials (Houlihan et al., 1995).

Safety and Hazards

Mechanism of Action

4-(3-Cyanobenzoyl)isoquinoline: Mechanism of Action

- The primary targets of 4-(3-Cyanobenzoyl)isoquinoline are not explicitly mentioned in the available literature . However, isoquinolines, a class of compounds to which 4-(3-Cyanobenzoyl)isoquinoline belongs, are known to interact with various biological targets .

- The specific mode of action of 4-(3-Cyanobenzoyl)isoquinoline is not well-documented . Isoquinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The structural diversity of these compounds provides high and selective activity attained through different mechanisms of action .

- Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(3-Cyanobenzoyl)isoquinoline is not readily available .

- The molecular and cellular effects of 4-(3-Cyanobenzoyl)isoquinoline’s action are not explicitly stated in the available resources .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

3-(isoquinoline-4-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O/c18-9-12-4-3-6-13(8-12)17(20)16-11-19-10-14-5-1-2-7-15(14)16/h1-8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTDKPKPKDTUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1421638.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B1421643.png)

![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)

![2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1421651.png)